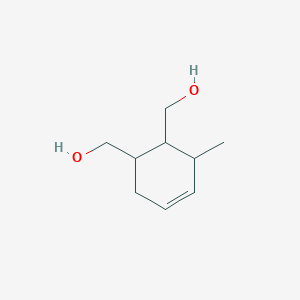
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexene, featuring a methyl group and two hydroxymethyl groups attached to the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3-methylcyclohexene with formaldehyde under acidic conditions to introduce the hydroxymethyl groups. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Formation of 3-methylcyclohexane-1,2-diyl)dimethanol.
Substitution: Formation of 3-methylcyclohex-4-ene-1,2-diyl)dibromide.
科学的研究の応用
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various cellular processes. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-cyclohexene-1,1-dimethanol
- 3-Methylcyclohex-2-enone
- 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Uniqueness
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol is unique due to the presence of both a methyl group and two hydroxymethyl groups on the cyclohexene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
特性
CAS番号 |
90694-61-4 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
[6-(hydroxymethyl)-5-methylcyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C9H16O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-3,7-11H,4-6H2,1H3 |
InChIキー |
WJVZNNFDEBPQEN-UHFFFAOYSA-N |
正規SMILES |
CC1C=CCC(C1CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
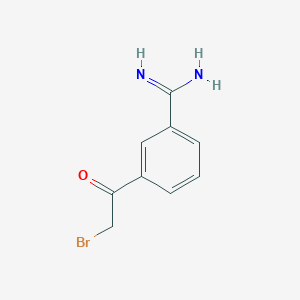
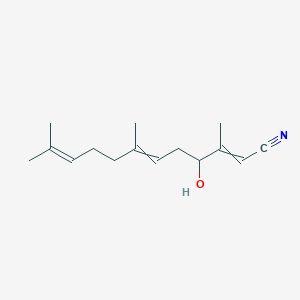
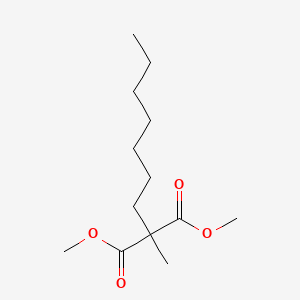


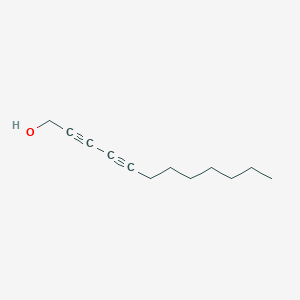
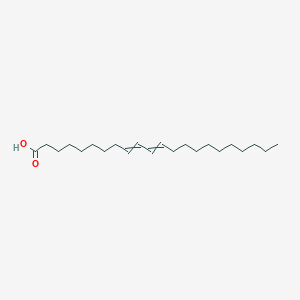
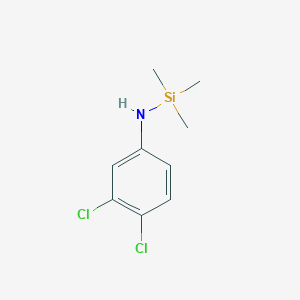
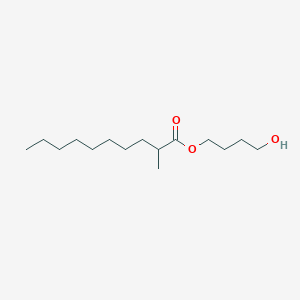
![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)

